3-((5-(isopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
3-((5-(isopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C21H22N4OS2 and its molecular weight is 410.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar benzothiazole derivatives have shown potent activity against both gram-positive and gram-negative strains . They have also been evaluated for their enzyme inhibitory effects against Alzheimer’s disease .
Mode of Action
Similar compounds have shown to have a membrane perturbing as well as intracellular mode of action . They have also displayed inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes .
Biochemical Pathways
Similar compounds have shown to inhibit the ache and mao-b enzymes, which play crucial roles in the cholinergic signaling pathway . This pathway is known to play a critical role in cognitive performance and has been observed to gradually disappear in Alzheimer’s disease .
Result of Action
Similar compounds have shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . They have also shown the potential to inhibit AChE and MAO-B enzymes, as well as the ability to prevent the formation of beta amyloid plaques accumulated in the brains of patients suffering from Alzheimer’s disease .
Properties
IUPAC Name |
3-[[5-(3-methylbutylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2/c1-15(2)12-13-27-20-23-22-19(25(20)16-8-4-3-5-9-16)14-24-17-10-6-7-11-18(17)28-21(24)26/h3-11,15H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQAHVSFZAWMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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